molecular formula C4H8N2O2 B13383584 (3R,4R)-3-Amino-4-hydroxy-pyrrolidin-2-one

(3R,4R)-3-Amino-4-hydroxy-pyrrolidin-2-one

Cat. No.: B13383584
M. Wt: 116.12 g/mol
InChI Key: UJKOPPMEGDPMLI-UHFFFAOYSA-N
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Description

(3R,4R)-3-Amino-4-hydroxy-pyrrolidin-2-one is a high-value chiral pyrrolidinone derivative of significant interest in pharmacological and neuroscience research . This compound is the key (R)-(+)-enantiomer of the compound HA-966, which is known to exhibit distinct and selective biological activity . Its primary research value lies in its role as a selective glycine/N-methyl-D-aspartate (NMDA) receptor antagonist, acting as a low-efficacy partial agonist at this site . This specific mechanism differentiates it from other NMDA receptor channel blockers and makes it a critical tool for investigating the complex physiology of the NMDA receptor complex, which is involved in synaptic plasticity, memory, and neuronal excitability . Due to this activity, studies in animal models have associated the compound with potential neuroprotective and anticonvulsant properties, as well as anxiolytic effects . Early pilot clinical trials from the 1960s suggested potential benefits for patients with tremors of extrapyramidal origin, highlighting its long-standing research interest . In contrast to its (S)-(-)-enantiomer, which has sedative effects, the (R)-(+)-enantiomer does not produce phencyclidine (PCP)-like behavioral effects, providing a cleaner pharmacological profile for research . This compound is offered for research applications only and is not intended for diagnostic or therapeutic uses. It should be stored in a cool, dry, and dark environment to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-hydroxypyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-3-2(7)1-6-4(3)8/h2-3,7H,1,5H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKOPPMEGDPMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3r,4r 3 Amino 4 Hydroxy Pyrrolidin 2 One and Its Stereoisomers

De Novo Asymmetric Synthesis Strategies for (3R,4R)-Pyrrolidin-2-one Ring Formation

The de novo synthesis of the (3R,4R)-pyrrolidin-2-one ring with defined stereochemistry is a primary focus in synthetic organic chemistry. These strategies involve the construction of the heterocyclic core from acyclic precursors, establishing the desired stereocenters during the ring-forming process.

Chiral Pool Approaches Utilizing Naturally Occurring Precursors

The use of readily available, enantiomerically pure starting materials from the chiral pool is a powerful and economical strategy for the synthesis of complex chiral molecules. rsc.org Naturally occurring amino acids and their derivatives are particularly valuable precursors for the synthesis of (3R,4R)-3-Amino-4-hydroxy-pyrrolidin-2-one and its stereoisomers, as they provide a pre-existing source of chirality. nih.gov

One of the most common starting materials for this approach is L- or D-amino acids, which can be elaborated into the target pyrrolidinone framework. For instance, a divergent route starting from trans-4-hydroxy-L-proline has been successfully employed to synthesize diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine. figshare.com This approach leverages the inherent stereochemistry of the starting material to control the stereochemical outcome of the final product. The synthesis often involves a series of transformations, including protection of functional groups, ring modification, and stereoselective introduction of new substituents.

Another strategy involves the use of asparagine as a chiral precursor. A novel synthetic approach has been developed for the preparation of a sensitive 3-amino-4-hydroxypyrrolidinone-4-acetic acid residue, a component of the microsclerodermin natural product family. google.com This method utilizes a linear γ-amino acid surrogate derived from asparagine, which undergoes selective deprotection and cyclization to form the desired pyrrolidinone ring with a single diastereomer. google.com

Table 1: Chiral Pool Precursors in the Synthesis of 3,4-Functionalized Pyrrolidin-2-ones

Chiral PrecursorKey TransformationsTarget Stereoisomer/DerivativeReference
trans-4-Hydroxy-L-prolineTethered aminohydroxylation, epoxide opening3-Amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine diastereomers figshare.com
L-AsparagineUse of a linear γ-amino acid surrogate, selective deprotection, cyclization3-Amino-4-hydroxypyrrolidinone-4-acetic acid residue google.com

Stereodivergent and Stereoselective Cyclization Reactions

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a molecule with multiple stereocenters from a common starting material by tuning the reaction conditions or reagents. This approach is particularly valuable for creating libraries of stereoisomers for structure-activity relationship studies.

A highly stereodivergent synthesis of chiral C4-ester-quaternary pyrrolidines has been achieved through [3+2] cycloaddition reactions of iminoesters with α-substituted acrylates. acs.org By employing different silver(I)-based catalytic systems, either the exo- or endo-pyrrolidine products can be obtained with high diastereoselectivity and enantioselectivity. acs.org This methodology provides access to densely substituted pyrrolidines with controlled stereochemistry at multiple centers.

Similarly, diastereoselective and enantioselective 1,3-dipolar cycloadditions of azomethine ylides with alkenes are powerful tools for the construction of substituted pyrrolidines, capable of generating up to four stereogenic centers in a single step. researchgate.netacs.org The use of chiral N-tert-butanesulfinylazadienes as dipolarophiles in reactions with azomethine ylides, catalyzed by Ag₂CO₃, leads to the formation of densely substituted proline derivatives with excellent regio- and diastereoselectivities. researchgate.netacs.org

A Michael addition and reductive ring-closing strategy has also been developed for the synthesis of 3,4-disubstituted pyrrolidin-2-ones. This method involves the DABCO-mediated Michael addition of isoxazol-5(4H)-ones to nitroalkenes, followed by a one-pot reduction of the nitro group and subsequent cyclization, affording the desired pyrrolidinone scaffolds with good yield and diastereoselectivity. nih.gov

Table 2: Stereoselective Cyclization Strategies for Pyrrolidin-2-one Synthesis

Reaction TypeKey Reagents/CatalystsStereochemical OutcomeReference
[3+2] CycloadditionAgHMDS/DTBM-Segphos or Ag₂O/CA-AA-AmidphosStereodivergent (exo/endo) acs.org
1,3-Dipolar CycloadditionAg₂CO₃High diastereoselectivity researchgate.netacs.org
Michael Addition/Reductive CyclizationDABCOGood diastereoselectivity nih.gov

Catalytic Asymmetric Synthesis for Enantiopure Derivatives

Catalytic asymmetric synthesis provides an efficient and atom-economical route to enantiopure compounds by using a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. Organocatalysis and metal catalysis have emerged as powerful tools for the asymmetric synthesis of substituted pyrrolidines and pyrrolidinones.

An organocatalytic asymmetric cascade reaction has been developed for the synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position. nih.gov This reaction utilizes cinchona-derived bifunctional amino-squaramide catalysts to achieve high enantio- and diastereoselectivities. nih.gov While this specific example leads to pyrrolidines, the principles of organocatalytic cascade reactions can be adapted for the synthesis of pyrrolidin-2-ones.

Biocatalytic approaches have also been employed for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. rsc.orgorganic-chemistry.org Laccase-catalyzed oxidation of catechols to ortho-quinones, followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, leads to the formation of products with new all-carbon quaternary stereocenters in a stereoselective manner. rsc.orgorganic-chemistry.org

Functionalization and Derivatization of Pre-Existing Pyrrolidinone Cores

An alternative to de novo synthesis is the functionalization of a pre-formed pyrrolidinone ring. This approach is particularly useful when a suitable pyrrolidinone precursor is readily available. The key challenge in this strategy is the regio- and stereoselective introduction of the desired functional groups at the C3 and C4 positions.

Introduction of Hydroxyl and Amino Functionalities at Specific Stereocenters

The stereoselective introduction of hydroxyl and amino groups onto a pyrrolidinone ring is a critical step in the synthesis of the target molecule. Various methods have been developed to achieve this with high levels of control.

A tethered aminohydroxylation reaction has been used to introduce the amino and hydroxyl groups in a regio- and stereoselective manner onto an alkene precursor derived from trans-4-hydroxy-L-proline. figshare.com This method allows for the synthesis of three diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine. figshare.com Intra- and intermolecular epoxide-opening strategies have also been employed to achieve the desired stereochemistry. figshare.com

Another approach involves a one-pot synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones through a copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate, followed by a nitro-Mannich reaction and in situ lactamization. nih.gov The resulting densely functionalized pyrrolidin-2-ones, which are isolated as single diastereoisomers, can be further transformed to introduce the desired amino and hydroxyl functionalities. nih.gov

Regioselective and Stereoselective Modifications of Ring Substituents

Once the basic pyrrolidinone core with the desired functionalities is in place, further modifications of the ring substituents may be necessary. These modifications must be conducted in a regioselective and stereoselective manner to avoid compromising the established stereochemistry.

The Horner-Wadsworth-Emmons reaction of aldehydes with sulfinimine-derived 3-oxo pyrrolidine (B122466) phosphonates provides a method for the asymmetric synthesis of ring-functionalized cis-2,5-disubstituted pyrrolidines. acs.org The resulting 3-oxo alkylidene pyrrolidines can be stereoselectively reduced to afford cis-2,5-disubstituted 3-oxo pyrrolidines, which serve as versatile building blocks for further elaboration. acs.org

Palladium-catalyzed hydroarylation of pyrrolines represents a method for the direct introduction of aryl substituents at the 3-position of the pyrrolidine ring. While this example focuses on pyrrolidines, similar catalytic approaches could potentially be adapted for the regioselective functionalization of pyrrolin-2-one systems.

Utility of Chiral Auxiliaries in Diastereoselective Transformations

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of desired stereoisomers by temporarily introducing a chiral moiety to a substrate, directing a subsequent diastereoselective transformation, and then being cleaved to yield the enantiomerically enriched product. wikipedia.org The synthesis of γ-lactams, such as this compound, can effectively utilize this strategy to establish the C3 and C4 stereocenters.

Prominent among these are the Evans oxazolidinone auxiliaries. wikipedia.orgnih.gov These auxiliaries can be acylated and subsequently undergo highly diastereoselective enolate alkylation or aldol (B89426) reactions. For the synthesis of the target molecule, an N-acyloxazolidinone could be subjected to a diastereoselective aldol reaction with a suitable aldehyde to introduce the hydroxyl group at the C4 position with a defined stereochemistry. nih.gov The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the electrophile, leading to high levels of stereocontrol. wikipedia.org

Another widely used class of chiral auxiliaries is the camphorsultams, often referred to as Oppolzer's sultams. wikipedia.org Similar to Evans auxiliaries, N-acyl camphorsultams can undergo diastereoselective reactions. In the context of synthesizing the target pyrrolidinone, a camphorsultam-derived substrate could be employed in Michael additions or other carbon-carbon bond-forming reactions to set the desired stereochemistry. The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, effectively shielding one face of the reactive intermediate. wikipedia.org

The selection of the chiral auxiliary and the reaction conditions are critical for achieving the desired diastereoselectivity. The following table provides a comparative overview of these two widely used chiral auxiliaries in the context of asymmetric synthesis relevant to the target molecule.

Table 1: Comparison of Evans Oxazolidinone and Camphorsultam Chiral Auxiliaries

Feature Evans Oxazolidinone Camphorsultam
Structure Chiral oxazolidin-2-one Bicyclic sulfonamide derived from camphor
Common Applications Aldol reactions, alkylations, Diels-Alder reactions Michael additions, alkylations, cycloadditions
Stereocontrol High diastereoselectivity, predictable stereochemical outcome High diastereoselectivity, effective facial shielding
Cleavage Conditions Hydrolysis (acidic or basic), reduction, transamination Hydrolysis (acidic or basic), reduction

Chemoenzymatic and Biocatalytic Approaches for Enantioselective Production

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis for the production of enantiomerically pure compounds. nih.gov Enzymes, with their inherent chirality and high specificity, can be employed for kinetic resolutions of racemates or for asymmetric synthesis, providing access to specific stereoisomers of 3-amino-4-hydroxy-pyrrolidin-2-one.

Lipases are a class of enzymes frequently used for the kinetic resolution of racemic alcohols and amines. rsc.orgnih.gov In a typical kinetic resolution, a racemic mixture of a precursor to the target molecule, such as a 3-amino-4-hydroxy-pyrrolidin-2-one derivative, is subjected to a lipase-catalyzed acylation or hydrolysis. rsc.orgsemanticscholar.org The enzyme will selectively catalyze the reaction of one enantiomer at a much faster rate, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric excess. rsc.orgsemanticscholar.orgmdpi.com Various lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (PSL), have demonstrated broad substrate scope and high enantioselectivity in the resolution of pyrrolidine derivatives. rsc.org

Transaminases (TAs) are another class of enzymes that are increasingly used for the asymmetric synthesis of chiral amines. worktribe.comnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone. To synthesize this compound, a precursor ketone could be subjected to a stereoselective amination reaction using an appropriate (R)- or (S)-selective transaminase. This approach allows for the direct installation of the amino group with the desired stereochemistry. worktribe.com

The following table summarizes key aspects of lipase (B570770) and transaminase-catalyzed reactions relevant to the synthesis of the target molecule.

Table 2: Biocatalytic Approaches for the Synthesis of Chiral Pyrrolidinones

Enzyme Class Reaction Type Application to Target Molecule Synthesis Advantages
Lipases Kinetic Resolution (Acylation/Hydrolysis) Resolution of racemic 3-amino-4-hydroxy-pyrrolidin-2-one precursors High enantioselectivity, broad substrate scope, mild reaction conditions
Transaminases Asymmetric Amination Stereoselective introduction of the amino group onto a ketone precursor Direct formation of the desired stereocenter, high enantiomeric excess

Strategic Implementation of Protecting Group Chemistry in Multistep Syntheses

The presence of both an amino and a hydroxyl group in this compound necessitates a carefully planned protecting group strategy to avoid unwanted side reactions during a multistep synthesis. nih.gov Orthogonal protecting groups are particularly valuable, as they can be selectively removed under different conditions, allowing for the sequential manipulation of the different functional groups. fiveable.mesigmaaldrich.comacs.org

For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically stable to a wide range of reaction conditions but can be readily removed with acid. The Cbz group is also robust and is commonly removed by catalytic hydrogenation.

The hydroxyl group can be protected as an ether, such as a benzyl (B1604629) (Bn) ether or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS). Benzyl ethers are stable to many reagents and are typically removed by hydrogenolysis. Silyl ethers offer a range of stabilities depending on the specific silyl group and are generally cleaved with fluoride (B91410) reagents.

An orthogonal protecting group strategy for the synthesis of the target molecule might involve protecting the amino group as a Boc derivative and the hydroxyl group as a benzyl ether. This would allow for transformations at other parts of the molecule, with the Boc group being removed under acidic conditions and the benzyl group being cleaved by hydrogenation at a later stage. The choice of protecting groups must be compatible with all the planned synthetic steps. iris-biotech.de

The following table outlines a potential orthogonal protecting group strategy for the synthesis of this compound.

Table 3: Orthogonal Protecting Group Strategy

Functional Group Protecting Group Introduction Conditions Cleavage Conditions Orthogonality
Amino Group tert-Butoxycarbonyl (Boc) Boc₂O, base Trifluoroacetic acid (TFA) Orthogonal to Bn
Hydroxyl Group Benzyl (Bn) Benzyl bromide, base H₂, Pd/C Orthogonal to Boc

Stereochemical Investigations and Conformational Analysis of 3r,4r 3 Amino 4 Hydroxy Pyrrolidin 2 One Systems

Diastereoselective Control in the Synthesis of (3R,4R)-3-Amino-4-hydroxy-pyrrolidin-2-one Derivatives

The synthesis of pyrrolidine (B122466) derivatives with specific stereochemistry is a significant challenge in organic chemistry. mdpi.com Achieving the (3R,4R) configuration in 3-amino-4-hydroxy-pyrrolidin-2-one requires precise control over the formation of two contiguous stereocenters. Several strategies in asymmetric synthesis can be applied to achieve this outcome with high diastereoselectivity.

One effective approach involves the diastereoselective reduction of a 3-imino-4-hydroxy-pyrrolidin-2-one precursor. This method relies on the substrate's inherent chirality or the use of a chiral reducing agent to direct the hydride attack from the less sterically hindered face, establishing the desired (3R) configuration of the amino group relative to the existing (4R) hydroxyl group.

Another powerful strategy is the intramolecular cyclization of an acyclic precursor. For instance, a suitably protected γ-amino-β-hydroxy acid derivative can be cyclized to form the lactam ring. The stereochemistry of the final product is dictated by the configuration of the stereocenters in the starting material, which can be sourced from the chiral pool, such as amino acids or carbohydrates. nih.gov

Furthermore, catalytic asymmetric methods, including 1,3-dipolar cycloadditions of azomethine ylides with specific dipolarophiles, offer a direct route to highly substituted pyrrolidines. mappingignorance.org By carefully selecting the catalyst and reaction conditions, it is possible to control the facial selectivity of the cycloaddition, leading to the desired diastereomer. mappingignorance.org Copper-promoted intramolecular aminooxygenation of specifically designed alkene substrates also provides a pathway to disubstituted pyrrolidines with excellent diastereomeric ratios. nih.gov The choice of synthetic route is critical for ensuring high diastereomeric purity, which is essential for the compound's application as a chiral building block. mdpi.com

Detailed Conformational Studies of the Pyrrolidinone Ring Pucker

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. These conformations are typically described as "envelope" (four atoms are coplanar) or "twist" (no three atoms are coplanar). For substituted prolines and their derivatives, two predominant envelope puckers are often considered: Cγ-exo and Cγ-endo, where the C4 (or Cγ) atom is displaced out of the plane defined by the other four ring atoms, either on the opposite (exo) or the same (endo) side as the C2 substituent (in this case, the carbonyl group). nih.govacs.org

The conformational equilibrium of the this compound ring is governed by the interplay of steric and stereoelectronic effects of the substituents. The relative orientation of the amino and hydroxyl groups is cis, which significantly influences the preferred pucker. A key stabilizing factor is the potential for intramolecular hydrogen bonding between the 3-amino and 4-hydroxy groups. This interaction would constrain the ring, favoring a conformation that minimizes the distance between these two functional groups.

The electronegativity of the 4-hydroxy substituent also plays a crucial role. In related 4-hydroxyproline (B1632879) systems, an electronegative substituent in the trans configuration (relative to the C2 carboxyl group) typically favors an exo pucker. acs.org However, in the (3R,4R) diastereomer, the cis relationship and the overriding influence of intramolecular hydrogen bonding are expected to be the dominant conformational determinants. This hydrogen bond would likely lock the ring into a specific pucker, reducing its conformational flexibility compared to unsubstituted or monosubstituted pyrrolidinones.

Table 1. Factors Influencing Pyrrolidinone Ring Pucker in this compound
Conformational PuckerKey Structural FeaturePrimary Stabilizing/Destabilizing FactorsExpected Preference
Cγ-exoC4 atom is puckered away from the C2 carbonyl group.May be favored by stereoelectronic effects of the C4 hydroxyl group.Less likely if it disrupts optimal H-bonding.
Cγ-endoC4 atom is puckered towards the C2 carbonyl group.May be disfavored due to steric interactions but could be stabilized by specific orbital alignments.Less likely if it disrupts optimal H-bonding.
Locked ConformationA specific envelope or twist pucker.Strongly stabilized by an intramolecular hydrogen bond between the cis-oriented 3-amino and 4-hydroxy groups. This interaction is likely the dominant force.Highly probable.

Spectroscopic and Diffraction Techniques for Stereochemical Elucidation

Two-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural and stereochemical assignment of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons. For this molecule, COSY would show correlations between H3 and H4, as well as between H4 and the two diastereotopic protons at H5, confirming the basic spin system of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon atom it is attached to (¹J_CH). It allows for the definitive assignment of the C3, C4, and C5 carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. Key expected correlations would include the H3 proton showing a cross-peak to the C2 carbonyl carbon and the C5 carbon, and the H5 protons correlating with C3 and C4.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE (or its rotating-frame equivalent, ROESY) is paramount for determining stereochemistry. researchgate.net It detects protons that are close in space, regardless of whether they are connected through bonds. For the (3R,4R) diastereomer, where the H3 and H4 protons are on the same face of the ring (cis relationship), a strong NOE cross-peak between H3 and H4 is expected. The absence of this correlation in the (3R,4S)-trans-diastereomer would provide a clear distinction. Additionally, the magnitude of the three-bond coupling constant (³J_H3,H4) provides information on the H3-C3-C4-H4 dihedral angle, which can be used to infer the predominant ring pucker via the Karplus equation.

Table 2. Expected 2D NMR Correlations for this compound
ExperimentObserved NucleusCorrelated NucleusKey Expected CorrelationsInformation Gained
COSY¹H¹HH3 ↔ H4; H4 ↔ H5a/H5bProton connectivity and spin systems.
HSQC¹H¹³CH3 ↔ C3; H4 ↔ C4; H5a/H5b ↔ C5Direct one-bond proton-carbon attachments.
HMBC¹H¹³CH3 ↔ C2(O), C4, C5; H4 ↔ C2(O), C3, C5Molecular framework assembly via 2-3 bond correlations.
NOESY/ROESY¹H¹HH3 ↔ H4Confirmation of cis stereochemistry (3R,4R).

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration and solid-state conformation of a chiral molecule. nih.gov An analysis of a suitable crystal of this compound would provide a three-dimensional model of the molecule with high precision.

This technique would definitively confirm the (3R,4R) assignment by determining the spatial arrangement of the amino and hydroxy groups relative to the chiral centers. The resulting crystallographic data, particularly the anomalous dispersion effects, allow for the calculation of the Flack parameter, which provides a reliable measure of the absolute stereochemistry. abdn.ac.uk

Furthermore, the crystal structure would reveal precise measurements of bond lengths, bond angles, and torsional angles. This information provides a definitive picture of the pyrrolidinone ring pucker in the solid state, allowing for direct validation of the conformations predicted by NMR and computational methods. It would also elucidate any intra- and intermolecular hydrogen bonding networks, which are crucial for understanding the crystal packing and physical properties of the compound.

Computational Chemistry Approaches to Understand Stereoelectronic Effects and Asymmetric Induction

Computational chemistry provides powerful insights into the factors governing the stability and reactivity of stereochemically complex molecules. emich.eduresearchgate.net Using methods such as Density Functional Theory (DFT), it is possible to model the properties of this compound with high accuracy.

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals and are critical in determining molecular conformation and reactivity. nist.gov Natural Bond Orbital (NBO) analysis can be employed to identify and quantify stabilizing donor-acceptor interactions, such as hyperconjugation. For this molecule, key interactions would include the delocalization of electron density from the lone pairs of the C3-amino nitrogen (n_N) or C4-hydroxyl oxygen (n_O) into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. These interactions are highly dependent on the geometry of the ring and can significantly favor one pucker over another.

Asymmetric Induction: Computational modeling is also instrumental in understanding the origins of diastereoselectivity in synthesis. emich.edu By calculating the transition state energies for different reaction pathways leading to the various possible diastereomers, chemists can predict which product will be favored. This analysis helps rationalize why a particular catalyst or set of reaction conditions leads to the desired (3R,4R) product, guiding the design of more efficient and selective synthetic routes. emich.edu

Academic Applications of 3r,4r 3 Amino 4 Hydroxy Pyrrolidin 2 One As a Versatile Chiral Building Block

Construction of Architecturally Complex Heterocyclic Frameworks

The inherent stereochemistry and functional group arrangement of (3R,4R)-3-Amino-4-hydroxy-pyrrolidin-2-one make it an ideal starting material for the synthesis of intricate heterocyclic systems. Its pyrrolidinone core can be elaborated upon to generate novel fused and spirocyclic structures, as well as integrated into larger polycyclic scaffolds for the creation of diverse chemical libraries.

Synthesis of Fused and Spiro-Pyrrolidinone Systems

The strategic placement of amino and hydroxyl groups on the pyrrolidin-2-one ring allows for a variety of cyclization strategies to form fused heterocyclic systems. For instance, the amino group can act as a nucleophile to react with an appropriately positioned electrophile on a side chain, leading to the formation of a new ring fused to the pyrrolidinone core. While direct examples utilizing this compound are not extensively documented in readily available literature, the general principles of pyrrolidinone chemistry suggest its potential in such transformations.

Similarly, the synthesis of spiro-pyrrolidinone systems can be envisioned through reactions that involve the formation of a spirocyclic center at one of the carbon atoms of the pyrrolidinone ring. chemrxiv.org Diversity-oriented synthesis approaches often employ multi-component reactions to generate spirocyclic scaffolds, and the functional handles on this compound could be exploited in such strategies. ua.es The development of methodologies for the multigram synthesis of functionalized pyrrolidones, including those with potential for spirocyclization, highlights the importance of these structural motifs in medicinal chemistry. chemrxiv.org

Integration into Polycyclic Scaffolds for Diversified Libraries

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse molecules for high-throughput screening. nih.gov this compound serves as an excellent starting point for DOS due to its chiral nature and multiple functionalization points. By systematically varying the substituents on the amino and hydroxyl groups, and by employing a range of chemical transformations, large libraries of polycyclic compounds can be generated. These libraries are invaluable for the discovery of new bioactive molecules with potential therapeutic applications. The synthesis of N-heterocyclic moieties, including pyrrolidones, is a key focus in the development of building block libraries for drug discovery. chemrxiv.org

Design and Development of Peptidomimetic Structures

The rigid framework of this compound makes it an attractive scaffold for the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability.

Creation of Conformationally Restricted Peptide Analogs and Unnatural Amino Acids

Incorporating this compound into a peptide sequence can impose significant conformational constraints on the resulting molecule. This is a valuable strategy in medicinal chemistry to lock a peptide into its bioactive conformation, thereby increasing its potency and selectivity for a particular biological target. nih.govnih.gov The synthesis of unnatural amino acids is a key area of research, as these building blocks can be used to create novel peptide-based drugs with improved properties. researchgate.netnih.govprinceton.eduenamine.net While specific examples detailing the direct conversion of this compound into a novel unnatural amino acid are not readily found, its structure provides a clear template for such modifications. For instance, a new strategy for the preparation of a related compound, 3-amino-4-hydroxypyrrolidinone-4-acetic acid, an unusual γ-amino acid found in natural products, has been reported, showcasing the potential of this class of compounds in generating novel amino acid structures. researchgate.net

Incorporation into Bioactive Peptide Mimetics for Targeted Molecular Recognition

The development of bioactive peptide mimetics is a major focus of modern drug discovery. By incorporating scaffolds like this compound, researchers can design molecules that mimic the key interactions of a natural peptide with its receptor, but with the advantages of a small molecule drug. The pyrrolidine (B122466) scaffold is a common feature in many biologically active compounds and approved drugs. nih.gov The stereochemistry and functional groups of this compound can be precisely manipulated to optimize binding to a specific biological target.

Precursors for Specialized Chemical Probes and Ligands

Beyond its use in constructing larger molecular frameworks, this compound can also serve as a precursor for the synthesis of smaller, specialized molecules such as chemical probes and ligands. These molecules are designed to interact with specific biological targets and are essential tools for studying biological processes and for the development of new diagnostic and therapeutic agents. The pyrrolidine ring is a versatile scaffold found in many biologically active compounds, making its derivatives attractive for such applications. nih.gov The synthesis of 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands, for example, demonstrates the utility of the pyrrolidine scaffold in designing molecules with specific biological activities. mdpi.com

Utility in Scaffold Diversification for Research Tools

The inherent structural features of this compound make it an excellent chiral building block for scaffold diversification. stanford.edu This process is fundamental in the creation of compound libraries for high-throughput screening, which is a cornerstone of modern drug and probe discovery. nih.govnih.gov Diversity-oriented synthesis (DOS) strategies leverage such building blocks to rapidly generate a multitude of structurally diverse molecules. nih.govmdpi.com The pyrrolidine-2-one core can be systematically modified at its amino and hydroxyl functionalities, as well as on the lactam nitrogen, to explore a vast chemical space. chemrxiv.orgresearchgate.net

The generation of these diverse molecular frameworks is essential for identifying novel research tools—molecules that can be used to probe biological systems and elucidate the functions of proteins and pathways. For instance, by systematically altering the substituents on the this compound scaffold, researchers can create libraries of compounds to screen for specific biological activities. nih.govresearchgate.net This approach accelerates the discovery of new chemical probes for various biological targets.

A key advantage of using this chiral scaffold is the introduction of sp3-rich three-dimensional structures into compound libraries. nih.gov This is a significant departure from the often flat, sp2-hybridized structures that have historically dominated screening collections, and it increases the likelihood of discovering compounds with novel modes of action and improved pharmacological properties. nih.gov The synthesis of libraries based on the pyrrolidine core allows for the exploration of new areas of chemical space, which is critical for finding tools to study previously "undruggable" targets.

Design of Scaffolds for Ligand-Receptor Interaction Studies

The well-defined stereochemistry of this compound is particularly advantageous in the design of scaffolds for studying ligand-receptor interactions. The fixed spatial arrangement of the amino and hydroxyl groups allows for the precise positioning of pharmacophoric elements that can engage with specific residues in a receptor's binding pocket.

A notable example of this application is in the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function. A derivative of the core compound, (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one (L-687,414), has been identified as a potent and selective antagonist at the glycine (B1666218) binding site of the NMDA receptor. The (3R,4R) configuration is critical for its activity, as it forces the pyrrolidone ring into a specific conformation that is recognized by the receptor. This specific conformation allows for optimal interactions with the amino acid residues within the binding site, leading to its antagonist effect.

The design of such specific ligands provides invaluable tools for mapping the topology of receptor binding sites and understanding the molecular basis of ligand recognition. By synthesizing a series of analogues with systematic modifications to the this compound scaffold, researchers can perform detailed structure-activity relationship (SAR) studies. These studies reveal which functional groups and stereochemical arrangements are critical for binding affinity and selectivity, thereby providing a clearer picture of the ligand-receptor interaction landscape.

Enabling Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds

The utility of this compound extends beyond its direct use in research tools to its role as a key intermediate in the synthesis of more complex pharmaceutical agents. Its chiral nature and functional group handles make it an ideal starting point for the construction of advanced molecular scaffolds with potential therapeutic applications.

Design of Inhibitor and Modulator Scaffolds for Biological Targets

The this compound scaffold has proven to be a versatile template for the design of inhibitors and modulators for a range of biological targets. The strategic placement of the amino and hydroxyl groups mimics the arrangement of functionalities in the natural substrates or transition states of various enzymes, making it a valuable starting point for inhibitor design.

One significant area of application is in the development of glycosidase inhibitors . nih.gov Glycosidases are enzymes that play crucial roles in numerous biological processes, and their inhibition has therapeutic potential in areas such as diabetes, viral infections, and cancer. The polyhydroxylated nature of derivatives of this compound allows them to mimic the structure of monosaccharides, the natural substrates of glycosidases. By synthesizing various diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine, researchers have identified moderate inhibitors of β-galactosidase. nih.gov

Another important application is in the design of arginase inhibitors . Arginase is an enzyme involved in the urea (B33335) cycle and has been implicated in various diseases, including cancer and cardiovascular disorders. The pyrrolidine ring of the scaffold can serve to constrain the conformation of inhibitor molecules, leading to enhanced binding affinity and potency. The amino and other functional groups on the scaffold can be modified to create additional interactions with residues in the active site of the arginase enzyme.

Below is a table summarizing the application of this scaffold in designing inhibitors for different biological targets.

Biological TargetRationale for Scaffold UseExample Application
GlycosidasesThe polyhydroxylated pyrrolidine structure mimics the transition state of glycosidase substrates.Synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine diastereoisomers as moderate β-galactosidase inhibitors. nih.gov
ArginaseThe pyrrolidine ring provides conformational constraint, and functional groups can be tailored for optimal binding in the active site.Development of potent arginase inhibitors for potential therapeutic use.

Application in the Synthesis of Compounds with Defined Stereochemistry for Specific Biological Pathways

The precise stereochemistry of this compound is a critical feature that enables the synthesis of compounds with a defined three-dimensional structure, which is often a prerequisite for specific interactions with biological pathways. The stereocenters at the 3 and 4 positions of the pyrrolidine ring serve as anchors to direct the stereochemical outcome of subsequent synthetic transformations. stanford.edu

This stereocontrol is paramount in drug development, as different stereoisomers of a molecule can have vastly different pharmacological activities and toxicological profiles. nih.gov By starting with the enantiomerically pure this compound, chemists can construct complex molecules with a high degree of stereochemical purity, ensuring that the final compound interacts with its intended biological target in a specific and predictable manner.

For example, in the synthesis of glycosidase inhibitors, the specific stereochemistry of the hydroxyl and amino groups on the pyrrolidine ring is designed to mimic the stereochemistry of the natural carbohydrate substrate. nih.gov This mimicry is essential for the inhibitor to be recognized and bind to the active site of the target glycosidase. A divergent synthetic route starting from trans-4-hydroxy-L-proline has been used to produce different diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine, allowing for the exploration of how stereochemistry influences inhibitory activity against enzymes like β-galactosidase. nih.gov

The table below highlights the importance of the defined stereochemistry of the scaffold in targeting specific biological pathways.

Biological PathwayRole of Defined StereochemistryExample of Stereospecific Synthesis
Glycoside HydrolysisMimicking the stereochemistry of natural carbohydrate substrates to achieve selective enzyme inhibition.Asymmetric synthesis of diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine to probe the stereochemical requirements of β-galactosidase inhibition. nih.gov
NeurotransmissionEnsuring the correct spatial arrangement of pharmacophoric groups for specific interaction with neurotransmitter receptors.The (3R,4R) configuration in L-687,414 is essential for its antagonist activity at the NMDA receptor.

Theoretical and Computational Investigations on 3r,4r 3 Amino 4 Hydroxy Pyrrolidin 2 One and Its Derivatives

Quantum Mechanical and Density Functional Theory (DFT) Studies of Reaction Mechanisms and Tautomerism

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of reaction mechanisms and tautomeric equilibria in pyrrolidinone derivatives. nih.govresearchgate.netnih.gov DFT calculations allow for the exploration of potential energy surfaces, helping to identify transition states and intermediates, and thus clarifying reaction pathways. nih.gov For instance, studies on the synthesis of pyrrolidinedione derivatives have utilized DFT to map out the stages of one-pot syntheses, including Michael additions and cyclization steps. researchgate.net

Tautomerism is a key consideration for molecules like (3R,4R)-3-Amino-4-hydroxy-pyrrolidin-2-one, which possess both keto and hydroxyl groups. The relative stability of different tautomers can significantly influence the molecule's chemical reactivity and biological function. DFT studies on related systems, such as 3-hydroxy-pyridin-4-one, have shown that the equilibrium between tautomers can be subtle, with small energy differences dictating the predominant form. researchgate.net Factors like intramolecular hydrogen bonding and solvent effects play a crucial role in determining tautomeric preferences. mdpi.com Computational investigations into the tautomerism of substituted 3-hydroxy-3-pyrroline-2-ones have revealed that the slight energy difference between tautomers leads to a rapid transformation rate. nih.gov

A theoretical study on the reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine demonstrated that the main product is formed through the pathway with the lowest Gibbs free energy of activation (ΔG#). nih.gov DFT calculations indicated that kinetic selectivity is more critical than thermodynamic selectivity in determining the final product distribution. nih.gov

Table 1: Representative Energy Barriers in Pyrrolidinone Synthesis (DFT Calculations)

Reaction StepSystemCalculated Energy Barrier (kJ/mol)
Michael AdditionCoumarin and deprotonated nitromethane21.7
Proton Transfer (Tautomerization)Nitromethyl group197.8

This table presents illustrative data from a computational study on a related pyrrolidinedione synthesis to highlight the utility of DFT in quantifying reaction energetics. researchgate.net

Molecular Dynamics and Molecular Mechanics Simulations for Conformational Analysis and Stability

The three-dimensional structure of this compound is crucial for its biological activity. Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations are indispensable for exploring the conformational space and assessing the stability of this molecule and its derivatives. nih.govmdpi.com The pyrrolidine (B122466) ring is known for its non-planar, puckered conformations, a phenomenon referred to as "pseudorotation". nih.gov

MD simulations can track the atomic motions of a molecule over time, providing a dynamic picture of its conformational preferences. nih.gov These simulations are particularly useful for understanding how substituents and the surrounding solvent influence the ring's puckering and the orientation of functional groups. nih.gov For example, a rigorous conformational analysis of pyrrolidine enamines using DFT, validated against high-level coupled cluster theory, demonstrated that multiple conformations can be significantly populated at equilibrium. researchgate.net This highlights the importance of thorough conformational sampling in theoretical studies. researchgate.net

MM methods, which use a classical mechanics framework, are computationally less expensive than QM methods and are well-suited for studying large systems or for long-timescale simulations. They are often used to refine structures and predict the relative stabilities of different conformers. The choice of force field in MM simulations is critical for obtaining accurate results.

Table 2: Key Conformational Features of Pyrrolidine Rings

Conformational FeatureDescriptionSignificance
PseudorotationThe continuous puckering of the five-membered ring through various envelope and twist conformations.Allows the molecule to efficiently explore its conformational space and adapt its shape to bind to biological targets. nih.gov
s-cis and s-trans conformersRotational isomers around the N(1)–C(α) bond in N-substituted pyrrolidines.Can have similar stabilities and both may be relevant for biological activity. researchgate.net
Ring PuckeringThe deviation of the ring atoms from a planar arrangement.Influenced by substituents and stereoelectronic effects, which in turn affects pharmacological efficacy. nih.gov

In Silico Ligand Design and Docking Studies for Scaffold-Target Interactions

The this compound scaffold is a valuable starting point for the in silico design of new ligands for various biological targets. researchgate.net Structure-based drug design (SBDD) techniques, such as molecular docking, are used to predict the binding mode and affinity of a ligand to a target protein whose three-dimensional structure is known. mdpi.com

Molecular docking studies with pyrrolidine derivatives have been successfully employed to identify potential inhibitors for a range of enzymes. nih.gov For example, docking studies of pyrrolidine derivatives into the active site of influenza neuraminidase identified key amino acid residues crucial for binding and revealed that hydrogen bonding and electrostatic interactions were the primary drivers of ligand-target recognition. nih.gov Similarly, docking simulations have supported the design of pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents by elucidating their interactions with cyclooxygenase (COX) enzymes. bohrium.comnih.gov

The process of in silico ligand design often involves:

Scaffold Hopping: Replacing a core molecular structure with a different but functionally similar one to explore new chemical space and improve properties. mdpi.com

Ligand Growing: Starting with a small fragment in the binding site and computationally adding functional groups to enhance binding affinity.

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups responsible for biological activity, which can then be used to screen for new molecules. mdpi.com

Table 3: Examples of Pyrrolidine Derivatives in Docking Studies

Pyrrolidine Derivative ScaffoldTarget ProteinKey Findings
Pyrrolidine-2,5-dionesCyclooxygenase-2 (COX-2)Selective inhibitors showed significant interactions with residues in the secondary COX-2 pocket. bohrium.comnih.gov
General PyrrolidinesInfluenza Neuraminidase (NA)Trp178, Arg371, and Tyr406 were identified as key residues for binding. nih.gov
Spiro[pyrrolidine-3,3-oxindoles]Histone Deacetylase 2 (HDAC2)Molecular docking confirmed probable binding interactions, supporting their potential as anticancer agents. nih.gov

Prediction of Synthetic Accessibility and Optimization of Reaction Pathways

Computational tools are increasingly being used to predict the synthetic accessibility of novel compounds and to optimize their reaction pathways. magtech.com.cn For a chiral molecule like this compound, designing an efficient and stereoselective synthesis is a significant challenge. nih.govnih.govrsc.org

Retrosynthesis prediction software can help chemists devise viable synthetic routes by working backward from the target molecule to simpler, commercially available starting materials. arxiv.org These tools often leverage large databases of known chemical reactions and can propose multiple synthetic pathways for consideration. magtech.com.cn More advanced approaches are incorporating machine learning and artificial intelligence to improve the accuracy of these predictions. arxiv.org

Computational workflows can also be used to expand upon existing biosynthetic pathways to create novel derivatives of natural products. nih.gov By identifying potential enzymatic transformations, these methods can guide the engineering of microorganisms to produce valuable compounds. Furthermore, quantum chemical calculations can be employed to investigate the mechanisms of key synthetic steps, helping to rationalize observed outcomes and predict the effects of changing reaction conditions. researchgate.net For example, computational studies can help in understanding the diastereoselectivity of a particular reaction, allowing for the optimization of conditions to favor the desired stereoisomer. nih.gov

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Methodologies

While existing synthetic routes to (3R,4R)-3-Amino-4-hydroxy-pyrrolidin-2-one and its analogs have been established, a significant opportunity lies in the development of more efficient and environmentally benign methodologies. Current multi-step syntheses can be resource-intensive, and future efforts will likely focus on streamlining these processes. Key areas for advancement include the application of stereoselective synthesis methods starting from readily available precursors. nih.gov

Promising strategies involve the use of enzyme-catalyzed reactions, which can offer high enantioselectivity and operate under mild conditions, thereby reducing energy consumption and waste. google.com For instance, enzyme-catalyzed enantioselective hydrolysis of a racemic 3,4-trans-disubstituted pyrrolidinone has been shown to be a key step in producing chiral 3-hydroxy-4-hydroxymethyl-pyrrolidine compounds. google.com Additionally, the development of novel catalytic systems, such as those based on earth-abundant metals, could replace more hazardous or expensive reagents. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of next-generation syntheses.

Synthetic Strategy Traditional Approach Potential Sustainable Approach Anticipated Benefits
Chirality Introduction Resolution of racemates, use of stoichiometric chiral auxiliaries. researchgate.netAsymmetric catalysis (organocatalysis, transition metal catalysis), biocatalysis (enzyme-catalyzed reactions). google.comHigher efficiency, reduced waste, improved enantiomeric purity.
Ring Formation Multi-step linear sequences.Convergent synthesis, one-pot reactions, multicomponent reactions.Fewer purification steps, reduced solvent usage, higher overall yield.
Reagents & Solvents Use of hazardous reagents and volatile organic solvents.Use of greener solvents (e.g., water, ionic liquids), catalytic reagents, renewable starting materials.Improved safety profile, reduced environmental impact.

Exploration of Novel Derivatization and Functionalization Strategies

The core structure of this compound offers multiple points for chemical modification, enabling the creation of diverse libraries of novel compounds. The primary amino group, the secondary hydroxyl group, and the lactam nitrogen are all amenable to a wide range of chemical transformations.

Future research will focus on exploring novel derivatization strategies to systematically probe the structure-activity relationships (SAR) of its analogs. mdpi.com This includes N-acylation or N-alkylation of the amino group, O-alkylation or O-acylation of the hydroxyl group, and substitution on the lactam nitrogen. These modifications can modulate the compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which are critical for its biological interactions. nih.gov Furthermore, advanced functionalization techniques, such as late-stage C-H activation, could enable the introduction of substituents at positions not readily accessible through traditional methods, unlocking new areas of chemical space.

Modification Site Potential Reaction Introduced Functionality Purpose / Potential Impact
C3-Amino Group Acylation, Sulfonylation, Reductive AminationAmides, Sulfonamides, Substituted AminesModulate hydrogen bonding, introduce new binding motifs, alter solubility.
C4-Hydroxyl Group Etherification, Esterification, GlycosylationEthers, Esters, GlycosidesAlter lipophilicity, improve pharmacokinetic properties, probe interactions with carbohydrate-binding proteins.
N1-Lactam Nitrogen Alkylation, ArylationN-Substituted PyrrolidinonesIntroduce bulky groups to control conformation, attach linkers for conjugation.
Pyrrolidinone Ring C-H FunctionalizationAlkyl, Aryl, Halogen groupsFine-tune electronic properties and steric profile for enhanced target specificity.

Integration with High-Throughput Synthesis and Screening Platforms

To fully realize the therapeutic potential of the this compound scaffold, its derivatization must be coupled with high-throughput synthesis and screening (HTS) platforms. The development of robust synthetic methodologies that are amenable to automation and parallel synthesis is a key future direction. This involves the use of solid-phase synthesis or fluorous-tagging strategies to simplify purification and handling.

By combining combinatorial chemistry with HTS, vast libraries of derivatives can be rapidly generated and evaluated for biological activity against a multitude of targets. nih.gov This approach accelerates the discovery of lead compounds by systematically exploring the chemical space around the core scaffold. chemrxiv.org The integration of computational modeling and machine learning with these experimental platforms can further refine library design and predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Stage Objective Key Methodologies Expected Outcome
Library Design Create a diverse set of derivatives with varied physicochemical properties.Combinatorial chemistry principles, computational docking, scaffold hopping.A virtual library of thousands of potential compounds.
High-Throughput Synthesis Rapidly synthesize the designed library in a parallel format.Automated solid-phase synthesis, parallel solution-phase synthesis, microfluidic reactors.Physical library of hundreds to thousands of discrete compounds.
High-Throughput Screening Quickly assess the biological activity of the library against specific targets.Miniaturized biochemical and cell-based assays (e.g., fluorescence, luminescence), affinity-based screening.Identification of "hit" compounds with desired biological activity.
Hit-to-Lead Optimization Further refine the structure of hit compounds to improve potency and selectivity.Iterative cycles of synthesis and screening, detailed SAR analysis.Development of optimized lead compounds for further preclinical evaluation.

Expansion of Applications Beyond Traditional Medicinal Chemistry into Novel Areas of Chemical Biology and Materials Science

The unique structural and stereochemical features of this compound make it an attractive building block for applications beyond its traditional role in medicinal chemistry.

In chemical biology , this compound can serve as a chiral scaffold for the design of chemical probes to investigate biological pathways. For example, by attaching fluorescent tags, biotin (B1667282) labels, or photo-crosslinking groups, derivatives can be used to identify and study the interactions of specific proteins or enzymes within a cellular context. Its rigidified, poly-functional nature makes it an excellent starting point for creating mimics of peptide turns or other important biological recognition motifs.

In materials science , the chirality and hydrogen-bonding capabilities of the pyrrolidinone core can be exploited in the synthesis of novel polymers and functional materials. For instance, it could be incorporated as a monomer into polyamides or polyesters to create chiral polymers with unique optical properties or selective recognition capabilities. Such materials could find applications in chiral chromatography, asymmetric catalysis, or the development of advanced sensors. The ability of the scaffold to form ordered structures through hydrogen bonding also suggests potential applications in the design of supramolecular assemblies and hydrogels.

Field Potential Application Rationale
Chemical Biology Scaffold for Chemical ProbesRigid, stereodefined structure allows for precise spatial positioning of reporter groups (fluorophores, affinity tags).
Chemical Biology Peptidomimetic DesignThe constrained ring system can mimic secondary structures of peptides (e.g., β-turns), enabling the design of protease-resistant enzyme inhibitors or receptor modulators.
Materials Science Chiral PolymersIncorporation as a monomer can impart chirality to the polymer backbone, leading to materials for enantioselective separations or catalysis.
Materials Science Supramolecular ChemistryThe presence of hydrogen bond donors (amine, hydroxyl) and acceptors (carbonyl) facilitates self-assembly into ordered nanostructures like gels or liquid crystals.

Q & A

Q. What are the common synthetic routes for (3R,4R)-3-Amino-4-hydroxy-pyrrolidin-2-one?

The compound is typically synthesized via multistep reactions involving chiral intermediates. For example, a related pyrrolidin-2-one derivative was prepared using a hydrogen chloride-mediated cyclization step in water at 0–50°C, yielding 52.7% after 2.3 hours . Key steps include protecting group strategies (e.g., trityl groups for hydroxyl protection) and stereochemical control via chiral catalysts or resolving agents. Reaction optimization often involves adjusting temperature, solvent polarity, and acid/base conditions to enhance enantiomeric purity .

Q. How is the stereochemical configuration of this compound confirmed?

X-Ray Powder Diffraction (XRPD) is widely used to validate crystallinity and stereochemistry. For instance, a related pyrrolidin-2-one hydrochloride salt was characterized using XRPD, with peak positions and intensities tabulated for reference . Chiral HPLC or nuclear Overhauser effect (NOE) NMR experiments can further distinguish R/R configurations from other stereoisomers .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR (e.g., in DMSO-d6) resolve functional groups and confirm regiochemistry, as demonstrated for similar pyrrolidinone derivatives .
  • Mass Spectrometry : ESI-MS or LCMS confirms molecular weight and purity (e.g., m/z 311.1 for a related compound with 94.77% LCMS purity) .
  • HPLC : Used to assess chemical and enantiomeric purity (>97% in some cases) .

Advanced Research Questions

Q. How can synthetic yields be improved for stereochemically complex pyrrolidin-2-one derivatives?

Optimize reaction conditions by:

  • Temperature Control : Lower temperatures (0°C) minimize side reactions during acid-mediated cyclizations .
  • Catalyst Screening : Chiral auxiliaries or enzymes (e.g., lipases) can enhance stereoselectivity. For example, tert-butyloxycarbonyl (Boc) protection improved yields in related amino-pyrrolidinone syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while aqueous conditions facilitate crystallization .

Q. What strategies resolve contradictions in stereochemical assignments from NMR data?

  • X-Ray Crystallography : Definitive for absolute configuration determination, as shown for a hydrochloride salt derivative .
  • NOESY Experiments : Detect spatial proximity of protons (e.g., axial vs. equatorial substituents) to infer ring conformation .
  • Computational Modeling : DFT calculations predict NMR chemical shifts and compare them with experimental data to validate structures .

Q. How are impurities in this compound identified and quantified?

  • LCMS/MS : Detects trace impurities (e.g., des-amino byproducts) via fragmentation patterns .
  • Residual Solvent Analysis : Follow pharmacopeial guidelines (e.g., ammonium acetate buffer at pH 6.5 for HPLC assays) .
  • Stability-Indicating Methods : Stress testing (heat, light, pH extremes) identifies degradation products, with HPLC tracking changes in purity .

Q. What are the stability challenges for this compound under physiological conditions?

  • Hydrolysis Risk : The lactam ring may hydrolyze in acidic or basic conditions. Stability studies in buffered solutions (pH 1–9) are recommended .
  • Oxidative Degradation : Protect from light and oxygen; antioxidants (e.g., BHT) can mitigate radical-mediated decomposition .
  • Storage : Lyophilized forms stored at -20°C in inert atmospheres (argon) prolong shelf life .

Methodological Notes

  • Stereochemical Control : Use chiral columns (e.g., Chiralpak IA/IB) for preparative separations .
  • Scale-Up : Pilot reactions should replicate small-scale conditions (e.g., 50°C heating for solubility) to avoid yield drops .
  • Safety : Handle with PPE due to hazards (e.g., H302: harmful if swallowed; H319: eye irritation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.